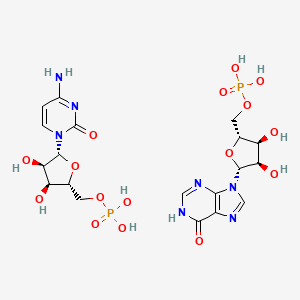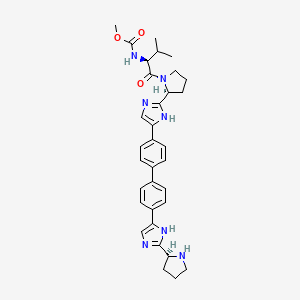
γ-Hydroxybutyric Acid Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Hydroxybutyric Acid (GHB) is a naturally occurring neurotransmitter and a depressant drug . It is a precursor to GABA, glutamate, and glycine in certain brain areas . The existence of a glucuronated GHB metabolite (GHB-GLUC) was hypothesized in the search of improved detection methods .
Synthesis Analysis
GHB-GLUC was found in concentrations ranging from 0.11 to 5.0 µg/mL in anonymous clinical urine samples . Chemically pure standards of GHB-GLUC and a deuterated analogue for chromatography were synthesized .
Molecular Structure Analysis
GHB is an endogenous short-chain fatty acid present in the central nervous system (CNS) . It is an analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the CNS .
Chemical Reactions Analysis
The dehydrolysis of GHB converts D-glucuronide to L-gulonic acid, and the D-glucuronide catabolic pathway in turn directly regulates the catabolism of GHB .
Physical And Chemical Properties Analysis
GHB is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake . GHB-GLUC was found to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine even at elevated temperature for several days .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1439527-93-1 |
|---|---|
Formule moléculaire |
C10H16O9 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1 |
Clé InChI |
XHBNGIHZUGLAMW-XWIWCORWSA-N |
SMILES isomérique |
C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O |
Synonymes |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Methyl-d3]metanicotine](/img/structure/B1144807.png)



